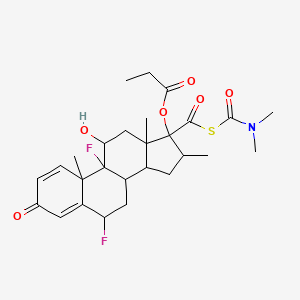

Fluticasone propionate Impurity 21

Description

Significance of Impurity Control in Pharmaceutical Quality Assurance

The control of impurities is a critical aspect of pharmaceutical quality assurance, ensuring that every batch of a drug product is safe and effective for patient use. molaid.comnih.gov Impurities are extraneous compounds that can arise from various sources, including raw materials, by-products of chemical synthesis, degradation of the API, or contamination during formulation, packaging, or storage. nih.govamericanchemicalsuppliers.com Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), impose stringent limits on the levels of acceptable impurities in pharmaceutical products. molaid.com

The significance of this control is multifaceted. Certain impurities may possess toxicological or pharmacological properties that could be harmful to patients, even at trace levels. Others might compromise the stability of the drug, leading to a reduction in its potency and shelf life. molaid.comnih.gov Therefore, rigorous impurity control is not merely a regulatory hurdle but a fundamental ethical responsibility of pharmaceutical manufacturers to safeguard public health. nih.gov

Overview of Impurity Profiling in Drug Development and Manufacturing

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical product. This process is an integral part of drug development and manufacturing, from the early research and development stages through to commercial production. It involves the use of sophisticated analytical techniques to create a comprehensive profile of all potential impurities.

The primary goals of impurity profiling are to:

Identify the chemical structure of each impurity.

Determine the origin of the impurity (e.g., process-related, degradation product).

Quantify the levels at which the impurity is present.

Assess the potential risk associated with the impurity.

This detailed understanding allows for the optimization of the synthetic route and manufacturing process to minimize the formation of impurities and ensures that those that remain are within safe, regulated limits. nih.gov

Specific Context of Fluticasone (B1203827) Propionate (B1217596) Impurity 21 within Glucocorticoid Pharmaceuticals

Fluticasone propionate is a potent synthetic glucocorticoid used for its anti-inflammatory effects in the treatment of conditions like asthma and allergic rhinitis. As with any synthetically produced drug, the manufacturing process of fluticasone propionate can lead to the formation of various impurities. These can include starting materials, intermediates, by-products, and degradation products. americanchemicalsuppliers.com

Fluticasone Propionate Impurity 21 is one such identified impurity. Its presence is monitored as part of the quality control of fluticasone propionate API and finished drug products. The management of this and other related impurities is crucial to ensuring the consistent quality and safety profile of glucocorticoid medications. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several potential impurities for fluticasone propionate, and manufacturers must demonstrate that their product meets the specified limits for these compounds.

Research Scope and Academic Objectives for Investigating this compound

The primary research and academic objectives for investigating a specific pharmaceutical impurity like this compound are centered on ensuring product quality and patient safety. While extensive public research dedicated solely to this specific impurity is limited, the general scientific goals for its study include:

Unambiguous Structural Elucidation: To confirm the precise chemical structure of the impurity using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Development and Validation of Analytical Methods: To establish sensitive and specific analytical methods, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), for the routine detection and quantification of this impurity.

Investigation of Formation Pathways: To understand the chemical reactions and process conditions that lead to the formation of Impurity 21, which can inform process optimization to minimize its levels.

Isolation and Characterization: To isolate a pure sample of the impurity for use as a reference standard in analytical testing and to conduct studies to assess its potential biological activity or toxicity if required by regulatory guidelines.

The successful achievement of these objectives ensures that this compound can be effectively controlled throughout the manufacturing process, guaranteeing the final drug product's purity and safety.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate | |

| Synonym | Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-, (6alpha,11beta,16alpha) | |

| CAS Number | 22593-10-8 | |

| Molecular Formula | C25H32F2O6 | |

| Molecular Weight | 466.51 g/mol |

Structure

2D Structure

Properties

IUPAC Name |

[17-(dimethylcarbamoylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35F2NO6S/c1-7-21(33)36-27(22(34)37-23(35)30(5)6)14(2)10-16-17-12-19(28)18-11-15(31)8-9-24(18,3)26(17,29)20(32)13-25(16,27)4/h8-9,11,14,16-17,19-20,32H,7,10,12-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWYRNSFHOLIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F2NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of Fluticasone Propionate Impurity 21

Systematic Naming Conventions for Pharmaceutical Impurities, with Reference to Fluticasone (B1203827) Propionate (B1217596) Impurity 21

Pharmaceutical impurities are named based on established chemical nomenclature systems to ensure clarity and global consistency. The primary system is the one established by the International Union of Pure and Applied Chemistry (IUPAC).

Fluticasone Propionate Impurity 21 is identified by the CAS Number 22593-10-8. simsonpharma.comclearsynth.com Its systematic IUPAC name is (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate. simsonpharma.comsynzeal.com This name precisely describes the complex stereochemistry and functional groups of the molecule. Another synonym for this compound is Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-,(6alpha,11beta,16alpha). simsonpharma.com

The molecular formula of this impurity is C₂₅H₃₂F₂O₆, and its molecular weight is 466.51 g/mol . simsonpharma.comclearsynth.com

Spectroscopic and Spectrometric Approaches for Comprehensive Structural Confirmation

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation of pharmaceutical impurities like this compound. While specific experimental data for this particular impurity is not widely published, the general approaches for characterizing fluticasone propionate and its related compounds are well-established. nih.gov

High-resolution NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution. For a complex steroid like this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be crucial.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals. Key diagnostic signals would include those for the methyl protons, the ethyl group of the propionate ester, and the characteristic signals for the steroid backbone protons. The presence of the 2-hydroxyacetyl group would be confirmed by signals corresponding to the methylene (B1212753) and hydroxyl protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the 25 carbon atoms in the molecule. The chemical shifts of the carbons would be indicative of their chemical environment (e.g., carbonyls, carbons attached to fluorine or oxygen).

2D NMR: Techniques like COSY would establish proton-proton couplings, helping to trace the connectivity within the steroid rings. HSQC and HMBC experiments would correlate proton and carbon signals, allowing for the definitive assignment of all atoms in the molecule and confirming the regiochemistry of the functional groups.

While a specific NMR spectrum for Impurity 21 is not publicly available, the expected chemical shifts can be predicted based on the known spectra of fluticasone propionate and similar corticosteroids.

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of impurities.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement for the molecular ion of Impurity 21, which should correspond to its molecular formula, C₂₅H₃₂F₂O₆.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments help to elucidate the structure. For Impurity 21, characteristic fragmentation patterns would be expected, such as the loss of the propionate group, the 2-hydroxyacetyl side chain, and cleavages within the steroid ring system. The fragmentation pattern would be compared with that of fluticasone propionate to identify structural differences. Studies on fluticasone propionate have shown the utility of UPLC-MS/MS in identifying and quantifying impurities. researchgate.net

A study on the degradation of fluticasone propionate identified an impurity with a mass-to-charge ratio (m/z) of 396.42, which could potentially be a related degradation product, though not identical to Impurity 21. researchgate.net Another study on fluticasone degradation products reported impurities with m/z values of 274.00, 540.25, and 469.20. shimadzu.com

Infrared (IR) Spectroscopy: The IR spectrum of Impurity 21 would be expected to show characteristic absorption bands for its functional groups. These would include:

O-H stretching vibrations for the hydroxyl groups.

C=O stretching vibrations for the ketone and ester carbonyl groups.

C-F stretching vibrations for the fluorine atoms.

C-O stretching vibrations for the ester and ether linkages. The comparison of the IR spectrum of Impurity 21 with that of fluticasone propionate would highlight differences, particularly in the region of the C17 side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the chromophores present in the molecule. Fluticasone propionate has a characteristic UV absorption maximum at approximately 239 nm, which is due to the α,β-unsaturated ketone system in the A-ring of the steroid. drugfuture.com Impurity 21, possessing the same steroid A-ring structure, would be expected to have a similar UV absorption maximum. A study on a fluticasone propionate formulation used a detection wavelength of 240 nm for the analysis of impurities. researchgate.net

X-ray crystallography provides the most definitive evidence of molecular structure in the solid state. If this compound can be isolated as a single crystal of sufficient quality, X-ray diffraction analysis would reveal the precise spatial arrangement of all atoms, confirming the stereochemistry and conformation of the molecule.

While X-ray crystal structures have been reported for fluticasone propionate, obtaining suitable crystals of minor impurities for single-crystal X-ray diffraction can be challenging. nih.gov However, techniques like powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the impurity if it is available in sufficient quantity. researchgate.net

Chromatographic Retention Behavior Correlates in Structural Investigations of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for separating and quantifying impurities in pharmaceutical manufacturing. The retention time of an impurity provides valuable information about its polarity relative to the parent drug.

This compound differs from the parent compound by the substitution of the fluoromethylthioester group at the C17 position with a 2-hydroxyacetyl group and a propionate ester. This change increases the polarity of the molecule. In reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, more polar compounds elute earlier. Therefore, it is expected that this compound would have a shorter retention time than fluticasone propionate under typical reversed-phase HPLC conditions.

The European Pharmacopoeia outlines an HPLC method for the analysis of fluticasone propionate and its related substances, providing relative retention times for several known impurities. drugfuture.com While Impurity 21 is not specifically listed, this methodology provides a framework for its analysis. Forced degradation studies of fluticasone propionate have shown the formation of various degradation products with different retention times, which are separated and identified using techniques like HPTLC. jetir.orgresearchgate.net

Mechanistic Pathways of Formation and Origin of Fluticasone Propionate Impurity 21

Synthesis-Related Impurities: Side Reactions and By-product Formation during Fluticasone (B1203827) Propionate (B1217596) Synthesis

The multi-step synthesis of fluticasone propionate provides several opportunities for the formation of impurities. These can arise from precursors, reagents, or intermediates.

The synthesis of fluticasone propionate often starts from precursor molecules that already contain the core steroid structure. If these precursors contain impurities with a similar steroid backbone but different side chains, these can be carried through the synthesis and modified to form Impurity 21. For instance, a precursor with a pre-existing hydroxyacetyl group at C-17 could potentially be esterified at the 17-hydroxyl position during the synthesis of fluticasone propionate, leading directly to Impurity 21.

The reagents and catalysts used in the synthesis of fluticasone propionate can also play a role in the formation of impurities. For example, the presence of trace amounts of water in the reaction mixture can lead to the hydrolysis of reactive intermediates. While the primary target of acylation is the 17-hydroxy group, residual moisture could potentially lead to the formation of a dihydroxy derivative.

During the synthesis, unstable intermediates may undergo side reactions to form by-products. For example, the introduction of the fluoromethylthio group at C-17 is a critical step. Incomplete reaction or side reactions at this stage could lead to intermediates that are more susceptible to subsequent transformation into Impurity 21.

A plausible pathway for the formation of Impurity 21 during synthesis could involve the incomplete conversion of an intermediate, which then undergoes oxidation or hydrolysis in subsequent steps.

| Intermediate | Potential Transformation to Impurity 21 |

| 17-carbothioic acid intermediate | Incomplete fluoromethylation followed by oxidation of the thioacid to a hydroxyacetyl group. |

| Precursor with a different C-17 side chain | Esterification at the 17-hydroxyl group leading to the final impurity structure. |

Degradation Pathways of Fluticasone Propionate Yielding Impurity 21

Fluticasone propionate is susceptible to degradation under various conditions, which can lead to the formation of Impurity 21.

Hydrolysis is a major degradation pathway for esters and thioesters. The stability of fluticasone propionate varies significantly with pH.

Under basic conditions , fluticasone propionate is known to degrade. Studies have shown that in the presence of a base like sodium hydroxide, the thioester moiety at the C-17 position can be hydrolyzed to a carboxylic acid. nih.govresearchgate.netnih.gov This carboxylic acid intermediate could potentially undergo further transformation to a hydroxyacetyl group, although the direct conversion mechanism is not fully elucidated in the available literature. It is hypothesized that an oxidative decarboxylation could occur, or the carboxylic acid could be an intermediate on the path to other degradation products.

The degradation of fluticasone propionate in a solution of 0.1 M NaOH:methanol (B129727)=1:1 has been studied, revealing the formation of four degradation products. nih.govresearchgate.net The primary degradation product identified was the corresponding 17-carboxylic acid derivative. nih.govresearchgate.net

| Condition | Observed Degradation Products | Potential Relevance to Impurity 21 |

| 0.1M NaOH:Methanol (1:1) | 17-carboxylic acid derivative and other products. nih.govresearchgate.net | The carboxylic acid could be a precursor to the hydroxyacetyl group of Impurity 21 through subsequent oxidation. |

| 0.05M NaOH | The 17-carboxylic acid derivative was considered the main product. nih.gov | Similar to the above, this intermediate could lead to Impurity 21. |

While acidic and neutral conditions are generally less harsh on fluticasone propionate, prolonged exposure or elevated temperatures could still promote hydrolysis, albeit at a slower rate.

Oxidative stress is another significant factor in the degradation of fluticasone propionate. The presence of oxidizing agents or exposure to light and air can initiate oxidative reactions.

The formation of a hydroperoxy derivative of fluticasone propionate has been observed under photolytic conditions in the presence of oxygen. nih.gov This indicates that the steroid molecule is susceptible to oxidation. The C-17 side chain, with its thioester and propionate groups, could be a target for oxidative attack. It is plausible that oxidation of the S-fluoromethyl carbothioate group could lead to the formation of the hydroxyacetyl group found in Impurity 21.

The generation of reactive oxygen species under stress conditions could lead to the oxidation of the sulfur atom in the thioester, potentially followed by rearrangement and hydrolysis to yield the hydroxyacetyl side chain.

| Stress Condition | Potential Oxidative Reaction | Resulting Moiety |

| Photolysis with O2 | Formation of hydroperoxides. nih.gov | Could initiate cleavage and rearrangement of the C-17 side chain. |

| Chemical Oxidation | Oxidation of the thioester group. | Could lead to a sulfoxide (B87167) or sulfone, which may be unstable and hydrolyze to the hydroxyacetyl group. |

Photolytic Degradation Pathways Induced by Light Exposure

The exposure of Fluticasone Propionate to light, particularly ultraviolet (UV) radiation, can initiate photochemical reactions leading to the formation of various degradation products. ijpsr.info Studies investigating the photochemical behavior of Fluticasone Propionate under different wavelengths and atmospheric conditions have identified several photoproducts, although a direct pathway to Impurity 21 is not explicitly detailed. ijpsr.inforesearchgate.net

Research conducted on Fluticasone Propionate in solutions such as acetonitrile (B52724) and propanol (B110389) under irradiation at 254 nm and 310 nm demonstrated the drug's susceptibility to photodegradation. ijpsr.info Key findings from these studies indicate that the specific degradation pathway is highly dependent on the irradiation wavelength and the presence of oxygen. ijpsr.info For instance, irradiation at 254 nm, regardless of whether the condition was aerobic or anaerobic, tended to yield a lumiketone rearrangement product. ijpsr.info In contrast, irradiation at 310 nm under anaerobic conditions produced a different set of compounds, while aerobic conditions at the same wavelength led to the formation of a hydroperoxide derivative, particularly in a hydrogen-donating solvent like propanol. ijpsr.info

While these studies confirm the photosensitivity of Fluticasone Propionate, they primarily characterize major photoproducts arising from rearrangements in the steroid's cyclohexadienone moiety or radical mechanisms. ijpsr.info The formation of Impurity 21, which involves a modification at the C17 side chain to a 2-hydroxyacetyl group, is not directly reported as a result of these specific photolytic pathways. synzeal.com However, the generation of radical intermediates during photo-oxidation could potentially be a precursor to a variety of degradation products, including those involving side-chain cleavage or oxidation. ijpsr.info

Table 1: Comparative Yields of Photoproducts under Different Reaction Conditions

This table is based on data from a study on the photochemical behavior of Fluticasone Propionate (1) and details the yields of resulting photoproducts (2, 3, and 4). ijpsr.info

| Wavelength (nm) | Solvent | Condition | Product 2 Yield (%) | Product 3 Yield (%) | Product 4 Yield (%) | Other |

| 254 | Acetonitrile | Aerobic | 49.2 | - | - | - |

| 310 | Acetonitrile | Aerobic | - | - | - | Complex Mixture |

| 254 | Acetonitrile | Anaerobic | - | - | - | - |

| 254 | Propanol | Anaerobic | 53.0 | - | - | - |

| 310 | Propanol | Anaerobic | - | - | - | - |

| 310 | Propanol | Aerobic | - | - | Main Product | - |

Thermal Degradation Processes and Their Contribution to Impurity 21 Formation

Thermal stress is a significant factor that can compromise the stability of Fluticasone Propionate and lead to the formation of degradation impurities. Forced degradation studies, where the drug substance is subjected to elevated temperatures, confirm its susceptibility to thermal decomposition. jetir.orgresearchgate.net

In one such study, subjecting Fluticasone Propionate to dry heat at 60°C for two hours resulted in a 9.45% degradation, with the appearance of an additional peak in the chromatogram, indicating the formation of a thermal degradant. jetir.orgresearchgate.net While Fluticasone Propionate is found to be relatively stable under neutral and acidic hydrolysis, it shows significant degradation under thermal, alkaline, oxidative, and photolytic stress conditions. researchgate.netresearchgate.net

Furthermore, investigations into the structural relaxation of micronized Fluticasone Propionate under various storage conditions have shown that temperature plays a crucial role. nih.govbath.ac.uk Lagering the material at a high temperature (60°C) for 14 days led to a reduction in amorphous content, which in turn altered its interfacial properties and adhesive interactions with excipients. nih.govbath.ac.uk Although these studies focus on physical changes, the chemical stability is also at risk under such conditions. The combination of thermal stress with other factors, such as interaction with packaging materials, can exacerbate impurity formation. researchgate.net A study showed that Fluticasone Propionate nasal solution subjected to 60°C for 10 days in a high-density polyethylene (B3416737) (HDPE) container developed an additional impurity, which was not observed in a glass container under the same stress. researchgate.net This highlights that thermal degradation can be a complex process influenced by the immediate environment of the drug substance.

Table 2: Summary of Forced Degradation Studies on Fluticasone Propionate

This table outlines the conditions and outcomes of forced degradation studies performed on Fluticasone Propionate. jetir.orgresearchgate.net

| Stress Condition | Reagent/Method | Duration & Temperature | Degradation (%) |

| Acid Hydrolysis | 0.1N HCl | 2 Hrs @ 60°C | 6.11% |

| Base Hydrolysis | 0.1N NaOH | 2 Hrs @ 60°C | 18.23% |

| Oxidative | 3% H₂O₂ | 2 Hrs @ 60°C | 14.78% |

| Thermal | Dry Heat | 2 Hrs @ 60°C | 9.45% |

Process-Related Impurities: Impact of Manufacturing Conditions on Fluticasone Propionate Impurity 21 Levels

The manufacturing process of Fluticasone Propionate is a multistep synthesis where the precise control of reaction conditions is critical to minimize the formation of impurities. googleapis.comgoogle.com Process-related impurities can arise from unreacted starting materials, by-products of side reactions, or the degradation of the final active pharmaceutical ingredient (API) under the synthesis or purification conditions. google.com

Solvent-Induced Impurity Formation and Residual Solvent Interaction

Solvents play a critical role in the synthesis and purification of Fluticasone Propionate. The choice of solvent can influence reaction rates, selectivity, and impurity profiles. google.com Solvents such as acetonitrile, dimethylformamide, and various alcohols are commonly used. google.compatsnap.com Studies on the degradation of Fluticasone Propionate in alkaline solutions have shown that the type of organic solvent present (e.g., methanol vs. acetonitrile) can affect the degradation rate. researchgate.netnih.gov

Residual solvents remaining after the manufacturing process can also be a source of impurity formation during storage. The interaction of these residual solvents with the drug substance, potentially catalyzed by trace amounts of acids or bases, can lead to slow degradation over the product's shelf life.

Effects of Temperature, pH, and Reaction Time on Impurity 21 Generation

Temperature, pH, and reaction time are critical parameters in the synthesis of Fluticasone Propionate that directly impact the level and type of impurities formed. googleapis.comgoogle.com

pH: Fluticasone Propionate is particularly susceptible to degradation in alkaline conditions. Studies have demonstrated that the degradation rate is significantly higher in alkaline solutions (e.g., 0.05M NaOH) compared to neutral or acidic conditions. researchgate.netnih.govxjtu.edu.cnnih.gov The primary degradation product under these conditions is often the corresponding carboxylic acid, formed by the hydrolysis of the thioester and propionate ester groups. xjtu.edu.cnnih.gov Therefore, maintaining strict pH control during synthesis and work-up is essential to prevent the formation of hydrolytic impurities.

Temperature: As discussed in the thermal degradation section, elevated temperatures can accelerate the formation of degradants. jetir.org During manufacturing, localized heating or prolonged exposure to high temperatures during steps like distillation or drying can increase the levels of thermal impurities.

Reaction Time: Prolonged reaction times can lead to an increase in by-products, including oxidative dimer impurities. googleapis.comgoogle.com In some process patents, it is noted that dimer impurities become more significant with longer reaction times or under pressure. googleapis.com

Table 3: Apparent First-Order Rate Constants for Fluticasone Propionate Degradation in Alkaline Solutions at 37°C

This table presents data on the degradation kinetics of Fluticasone Propionate (FLT) in various alkaline solutions. researchgate.netnih.govnih.gov

| Solution | Rate Constant (k / h⁻¹) (mean ± SD, n=3) | Half-life (t₁/₂) (h) |

| 0.05M NaOH | 0.472 ± 0.013 | 1.47 |

| 0.1M NaOH:CH₃CN=1:1 | 0.154 ± 0.000 | 4.50 |

| 0.1M NaOH:CH₃OH=1:1 | 0.169 ± 0.003 | 4.10 |

Impurities Arising from Material Interactions (e.g., Equipment, Packaging Components)

Interaction between the drug product and materials it comes into contact with during manufacturing, storage, and packaging can be a source of impurities. The choice of materials for reaction vessels, transfer lines, and final packaging is critical.

A significant finding demonstrated that storing a Fluticasone Propionate nasal solution in high-density polyethylene (HDPE) containers at 60°C for 10 days resulted in the formation of a new impurity. researchgate.net This impurity was not detected in samples stored in glass vials under the same conditions, suggesting a drug-packaging interaction, possibly involving leachables from the HDPE container acting as reactants or catalysts for degradation. researchgate.net This underscores the importance of compatibility studies to ensure that no impurities are generated from contact with manufacturing equipment or the container closure system.

Excipient-Drug Product Interactions Contributing to this compound Formation

In the final drug product, Fluticasone Propionate is formulated with various inactive ingredients, or excipients. While chosen for their inertness, excipients can contain reactive impurities or interact directly with the API, leading to degradation. pharmtech.comnih.gov Common reactive impurities found in excipients include reducing sugars, aldehydes, peroxides, and trace metals. nih.gov

For an API like Fluticasone Propionate, which is susceptible to oxidation and hydrolysis, interaction with certain excipients can be problematic. researchgate.net For example, peroxides present as impurities in excipients like povidone or polyethylene glycol can promote oxidative degradation of the API. pharmtech.com

Studies on micronized Fluticasone Propionate stored under varying humidity levels have shown that moisture can alter the physical state of the drug (e.g., reduce amorphous content), which in turn affects its interfacial adhesion with excipients like lactose (B1674315) and salmeterol (B1361061) xinafoate. nih.govbath.ac.uk This change in physical interaction can bring the drug and excipient into closer contact, potentially facilitating chemical reactions, especially in the presence of moisture which can act as a plasticizer and increase molecular mobility. While these studies did not specifically identify Impurity 21, they demonstrate a clear mechanism by which drug-excipient interactions, influenced by environmental factors like humidity, can impact the stability of the final product. nih.gov

Synthetic Methodologies for the Preparation of Fluticasone Propionate Impurity 21 Reference Standard

Strategic Design of Chemical Synthesis Routes for Fluticasone (B1203827) Propionate (B1217596) Impurity 21

The chemical structure of Fluticasone Propionate Impurity 21 is identified as (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate, with the CAS number 22593-10-8. nih.govsimsonpharma.com The presence of both a propionate ester and a 2-hydroxyacetyl group at the sterically hindered 17-position necessitates a carefully designed synthetic strategy. A plausible and strategic route commences with a readily available corticosteroid precursor, such as flumethasone (B526066), and involves a series of selective protection, acylation, and deprotection steps.

A common challenge in the synthesis of 17-hydroxy corticosteroid esters is preventing the undesired esterification of the 21-hydroxyl group. google.com Therefore, a key strategic step involves the selective oxidation of the dihydroxyacetone side chain of a suitable starting material like flumethasone. This can be achieved using an oxidizing agent like periodic acid, which cleaves the C17-C20 bond to yield a 17β-carboxylic acid derivative. google.comamericanpharmaceuticalreview.com

The subsequent steps would involve the selective introduction of the propionate and 2-hydroxyacetyl groups. One potential pathway involves the esterification of the 17β-carboxylic acid with a protected form of a 2-hydroxyacetylating agent, followed by propionylation of the 17α-hydroxyl group. Alternatively, a route involving the initial formation of the 17α-propionate ester followed by the introduction of the 2-hydroxyacetyl moiety at the 17-position could be explored. The choice of protecting groups for the 2-hydroxyacetyl moiety is critical to ensure its stability throughout the synthesis and its selective removal in the final step.

A generalized synthetic approach, starting from Flumethasone, is outlined below:

Scheme 1: Proposed Synthetic Pathway for this compound

This multi-step synthesis requires careful selection of reagents and reaction conditions to achieve the desired stereochemistry and prevent side reactions.

Optimization of Reaction Conditions for Scalable and Selective Synthesis

The successful synthesis of this compound on a scale suitable for reference standard production hinges on the meticulous optimization of each reaction step. Key parameters that require careful control include temperature, reaction time, solvent system, and the choice of catalysts and reagents.

For the initial oxidation of the flumethasone side chain, controlling the temperature, typically between 0-20°C, is crucial to minimize the formation of by-products. google.com The choice of solvent, often a mixture of an organic solvent like tetrahydrofuran (B95107) and water, also plays a significant role in the reaction's efficiency. google.com

In the subsequent esterification and acylation steps, the use of appropriate coupling agents and bases is critical for achieving high yields and selectivity. For instance, the propionylation of the tertiary 17α-hydroxyl group can be challenging and may require the use of a highly reactive propionylating agent in the presence of a non-nucleophilic base to avoid undesired side reactions. The reaction temperature and time must be carefully monitored to drive the reaction to completion while minimizing degradation.

The table below summarizes key reaction parameters that would be subject to optimization:

| Reaction Step | Key Parameters for Optimization | Typical Conditions/Ranges | Rationale for Optimization |

| Oxidation of Flumethasone | Temperature, Oxidizing agent concentration, Solvent ratio | 0-20°C, Stoichiometric periodic acid, THF/water | To ensure complete conversion and minimize over-oxidation or degradation of the steroid core. |

| Propionylation of 17α-hydroxyl | Acylating agent, Base, Solvent, Temperature | Propionyl chloride/anhydride, Pyridine/DMAP, Dichloromethane, -10 to 25°C | To achieve selective acylation of the sterically hindered tertiary alcohol without affecting other functional groups. |

| Introduction of 2-hydroxyacetyl group | Protected 2-hydroxyacetyl synthon, Coupling agent, Reaction time | Glycolic acid derivatives, DCC/EDC, 12-24 hours | To ensure efficient coupling to the 17-position and prevent side reactions. |

| Deprotection | Deprotecting agent, pH, Temperature | Mild acidic or basic conditions, or catalytic hydrogenation depending on the protecting group, Room temperature | To selectively remove protecting groups without affecting the final molecule's integrity. |

The scalability of the synthesis also requires consideration of factors such as reagent costs, ease of handling, and waste disposal, making the selection of efficient and environmentally conscious methods preferable.

Advanced Purification and Isolation Techniques for High-Purity Reference Material

Achieving the high purity required for a reference standard (typically >99.5%) necessitates the use of advanced purification techniques. Following the synthesis, the crude this compound will likely contain unreacted starting materials, reagents, and by-products from side reactions. A multi-step purification strategy is therefore essential.

Initial purification often involves silica (B1680970) gel column chromatography to separate the target compound from major impurities. google.com The choice of the eluent system is critical for achieving good separation and is typically determined through small-scale trials using thin-layer chromatography (TLC).

For the final purification to achieve the stringent purity requirements of a reference standard, preparative high-performance liquid chromatography (HPLC) is the method of choice. This technique offers high resolution and can separate closely related impurities that are difficult to remove by conventional chromatography.

The following table outlines a typical purification workflow:

| Purification Stage | Technique | Stationary Phase | Mobile Phase | Objective |

| Initial Purification | Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Gradient of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | Removal of major impurities and unreacted reagents. |

| Final Polishing | Preparative HPLC | Reversed-phase C18 column | Gradient of Acetonitrile (B52724) and Water | Isolation of the target impurity with >99.5% purity. |

| Isolation | Crystallization | Suitable solvent system (e.g., Acetone/Water, Methanol (B129727)/Water) | - | To obtain a stable, crystalline solid and further enhance purity. |

The fractions collected from the preparative HPLC are analyzed for purity, and those meeting the required specification are pooled. The solvent is then removed under reduced pressure, and the resulting solid is often further purified by crystallization to obtain a well-defined, stable crystalline form suitable for use as a reference standard.

Comprehensive Characterization and Purity Assessment of Synthesized this compound Reference Standard

Once a high-purity batch of this compound has been isolated, it must be comprehensively characterized to confirm its identity and assess its purity. This involves a suite of analytical techniques that provide orthogonal information about the molecule.

Structural Elucidation is primarily achieved through:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (-OH), and C-F bonds, which are characteristic of the fluticasone steroid backbone.

Purity Assessment is a critical step to certify the material as a reference standard. The primary method for purity determination is:

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is used to determine the purity of the reference standard. The area percentage of the main peak relative to the total area of all peaks is used to calculate the purity. The method should be sensitive enough to detect and quantify any potential impurities. The USP monograph for fluticasone propionate outlines HPLC methods for related substances which can be adapted. asianpubs.org

The following table presents a summary of the analytical techniques used for characterization and purity assessment:

| Technique | Purpose | Expected Key Findings |

| ¹H NMR | Structural confirmation and assignment of protons. | Characteristic signals for the steroid backbone, methyl groups, and the propionate and hydroxyacetyl moieties. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone groups. |

| HRMS | Determination of elemental composition. | A molecular ion peak corresponding to the exact mass of C₂₅H₃₂F₂O₆. |

| IR Spectroscopy | Identification of functional groups. | Absorption bands for O-H, C=O (ketone and ester), and C-F stretching vibrations. |

| HPLC | Purity determination and quantification of impurities. | A single major peak with a purity value of ≥99.5%. |

The collective data from these analytical techniques provides the necessary evidence to certify the synthesized material as a high-purity this compound reference standard, suitable for use in the quality control of fluticasone propionate drug products.

Advanced Analytical Method Development and Validation for Fluticasone Propionate Impurity 21

Chromatographic Separation Techniques for Impurity 21 Quantification and Profiling

The primary analytical challenge in the analysis of Fluticasone (B1203827) Propionate (B1217596) and its Impurity 21 lies in achieving a clear separation from the API and other related substances, while ensuring high sensitivity and accuracy, especially at the low concentrations encountered in biological matrices. Liquid chromatography, particularly in tandem with mass spectrometry, has emerged as the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) forms the foundation for the analysis of Fluticasone Propionate and its deuterated internal standard, Impurity 21. The development of a robust HPLC method is paramount for ensuring reliable and reproducible results.

The choice of the stationary phase is critical in achieving the desired chromatographic separation. For Fluticasone Propionate and the structurally similar Impurity 21, reversed-phase chromatography is the most common approach. C18 (octadecylsilyl) columns are frequently employed due to their hydrophobicity, which provides good retention for these moderately non-polar compounds. The selection of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence resolution, peak shape, and analysis time.

Elution mode optimization involves choosing between an isocratic or a gradient elution. While an isocratic elution (constant mobile phase composition) can be simpler, a gradient elution (varying mobile phase composition) is often necessary to achieve adequate separation of Fluticasone Propionate, Impurity 21, and other potential impurities with varying polarities within a reasonable timeframe.

The mobile phase in reversed-phase HPLC for Fluticasone Propionate analysis typically consists of a mixture of an aqueous component and an organic modifier. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers due to their UV transparency and miscibility with water. The aqueous phase is often buffered to control the pH and improve peak shape. Additives like formic acid or ammonium (B1175870) formate (B1220265) can be used to enhance ionization in mass spectrometry detection. chrom-china.com

A typical gradient elution strategy starts with a higher proportion of the aqueous phase to retain the analytes on the column, followed by a gradual increase in the organic modifier concentration to elute the compounds in order of their increasing hydrophobicity. This allows for the separation of closely eluting impurities and ensures that both Fluticasone Propionate and Impurity 21 are well-resolved from the solvent front and other matrix components.

Given that Impurity 21 is a deuterated internal standard, the most effective detection strategy is mass spectrometry (MS). While traditional HPLC detectors like UV-Diode Array Detection (DAD) can detect Fluticasone Propionate due to its chromophore, they cannot differentiate between the API and its deuterated analog, Impurity 21, as they have identical UV spectra.

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are universal detectors that can be used for compounds lacking a UV chromophore. However, they are less sensitive than MS and also cannot distinguish between isotopologues.

Therefore, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the analysis of Fluticasone Propionate using Impurity 21 (Fluticasone Propionate-d5) as an internal standard. veeprho.com This method offers unparalleled selectivity and sensitivity, allowing for the precise quantification of the analyte even at very low concentrations, as is often required in pharmacokinetic studies. shimadzu.comsciex.com The mass spectrometer can be set to monitor the specific mass-to-charge ratios (m/z) of both Fluticasone Propionate and its d5-labeled internal standard. shimadzu.comsciex.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Throughput

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in a substantial increase in chromatographic efficiency, leading to sharper peaks, better resolution, and significantly shorter analysis times. For the analysis of Fluticasone Propionate and Impurity 21, UHPLC coupled with MS/MS (UHPLC-MS/MS) offers superior performance. chrom-china.comijrar.org

The enhanced resolution of UHPLC is particularly advantageous for separating the analyte and internal standard from complex biological matrices, reducing the risk of ion suppression and improving the accuracy of quantification. arizona.edu The faster run times also lead to higher sample throughput, which is a considerable advantage in high-volume settings like clinical trial sample analysis.

Table 1: Exemplary UHPLC-MS/MS Parameters for Fluticasone Propionate and Impurity 21 (Fluticasone Propionate-d5) Analysis

| Parameter | Condition |

| Chromatographic System | UHPLC system |

| Column | C18, sub-2 µm particle size (e.g., 100 x 2.1 mm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized gradient from aqueous to organic phase |

| Injection Volume | 5 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Fluticasone Propionate: e.g., m/z 501.4 > 313.2; Fluticasone Propionate-d5 (Impurity 21): e.g., m/z 506.4 > 293.3 |

Note: The exact parameters may vary depending on the specific instrumentation and application. chrom-china.comsciex.comresearchgate.net

Gas Chromatography (GC) for Volatile Related Substances and Solvent Impurities (if applicable)

Gas Chromatography (GC) is generally not the primary method for the analysis of high molecular weight, low volatility compounds like Fluticasone Propionate and its deuterated analog, Impurity 21. The high temperatures required for volatilization in GC can lead to thermal degradation of these complex steroid molecules.

However, GC, particularly headspace GC with flame ionization detection (FID) or mass spectrometry (MS), is a highly valuable and widely used technique for the analysis of volatile related substances and residual solvents that may be present in the Fluticasone Propionate drug substance or product. These volatile impurities can originate from the manufacturing process and must be controlled within strict limits. The use of a deuterated internal standard like Impurity 21 is not applicable for these GC methods, as the analytes of interest are chemically different and require their own specific standards.

Supercritical Fluid Chromatography (SFC) Applications in Impurity Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, particularly for chiral and closely related achiral compounds like steroid impurities. The use of a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component offers several advantages, including low viscosity, high diffusivity, and reduced environmental impact due to decreased organic solvent consumption. These properties translate to faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC).

For the separation of Fluticasone propionate Impurity 21, SFC provides a valuable alternative to reversed-phase and normal-phase HPLC, especially when dealing with structurally similar impurities that are challenging to resolve. The polarity of the mobile phase can be finely tuned by adding a co-solvent, such as methanol or ethanol, to the supercritical CO2, allowing for precise control over the retention and selectivity of the separation. The choice of stationary phase is also critical, with a variety of column chemistries available to optimize the resolution between fluticasone propionate and its impurities.

A typical SFC method for the analysis of this compound would involve a systematic approach to optimize parameters such as the stationary phase, the composition of the mobile phase (including the type and percentage of co-solvent), the column temperature, and the back pressure. The goal is to achieve baseline separation of Impurity 21 from the active pharmaceutical ingredient (API) and other related substances.

Interactive Table 1: Illustrative SFC Method Parameters for the Separation of this compound

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Column Temperature | 40 °C |

| Back Pressure | 150 bar |

| Detector | UV at 239 nm |

| Hypothetical Retention Time (Fluticasone Propionate) | 4.2 min |

| Hypothetical Retention Time (Impurity 21) | 5.8 min |

Hyphenated Techniques for Comprehensive Impurity 21 Profiling and Structural Confirmation

To gain a complete understanding of an impurity's profile and to definitively confirm its structure, hyphenated analytical techniques are indispensable. These methods couple a separation technique with a spectroscopic detection method, providing both chromatographic and structural information in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective analysis of pharmaceutical impurities. Its ability to detect and quantify trace levels of impurities makes it particularly suitable for the analysis of this compound, which may be present in very small amounts. The initial liquid chromatography stage separates Impurity 21 from the API and other related compounds. The eluent is then introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI) for polar compounds like corticosteroids. The first stage of mass analysis (MS1) isolates the precursor ion of Impurity 21 based on its mass-to-charge ratio (m/z). This isolated ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are analyzed in the second stage of mass analysis (MS2). This process of selecting a precursor ion and analyzing its fragments is known as selected reaction monitoring (SRM) and provides a high degree of specificity and sensitivity. The fragmentation pattern is a unique fingerprint of the molecule, which can be used for its structural confirmation.

Interactive Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) for Impurity 21 | To be determined based on structure |

| Product Ions (m/z) for Impurity 21 | To be determined based on fragmentation |

| Collision Energy | Optimized for specific fragmentation |

| Limit of Detection (LOD) | < 0.01% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Related Substances

While many impurities of fluticasone propionate are non-volatile and best analyzed by LC-MS, the potential for volatile related substances necessitates the use of Gas Chromatography-Mass Spectrometry (GC-MS). These volatile impurities could arise from residual solvents, reagents, or degradation pathways that produce smaller, more volatile molecules.

In GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, can be compared to spectral libraries for identification. For a comprehensive impurity profile of fluticasone propionate, GC-MS would be employed to ensure that no volatile related substances, which could include Impurity 21 if it were volatile, are present above the established thresholds.

Interactive Table 3: General GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Condition |

| GC Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-550 |

Online Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Real-time Structural Elucidation

For the definitive and unambiguous structural elucidation of a novel or unknown impurity, such as this compound, online Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is an exceptionally powerful tool. This technique directly couples an HPLC system with an NMR spectrometer, allowing for the acquisition of NMR data on separated chromatographic peaks in real-time.

The process involves separating the impurities using an appropriate HPLC method. The eluent corresponding to the peak of interest, in this case, Impurity 21, is then diverted into the NMR flow cell. To obtain high-quality spectra, the analysis can be performed in a stop-flow mode, where the chromatographic flow is paused while the peak is in the NMR detection cell, allowing for longer acquisition times and the performance of various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC). The detailed structural information obtained from NMR is crucial for identifying the exact chemical structure of the impurity, including its stereochemistry, which is often not possible with mass spectrometry alone.

Method Validation Parameters for Impurity Assays of this compound According to Regulatory Guidelines

The validation of an analytical method for the quantification of this compound is a critical step to ensure that the method is reliable, reproducible, and fit for its intended purpose. This process is mandated by regulatory agencies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

Specificity and Selectivity Studies for Impurity 21 Resolution

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the API itself. For an impurity assay, selectivity refers to the ability to resolve the impurity of interest from other closely eluting compounds.

To demonstrate the specificity and selectivity of a method for this compound, forced degradation studies are performed. This involves subjecting a sample of fluticasone propionate to various stress conditions, such as acid, base, oxidation, heat, and light. The goal is to intentionally degrade the API and generate potential degradation products. The stressed samples are then analyzed using the developed analytical method.

The method is considered specific and selective if it can separate Impurity 21 from the parent drug and all the degradation products formed under these stress conditions. Peak purity analysis, often performed using a photodiode array (PDA) detector or mass spectrometry, is used to confirm that the chromatographic peak for Impurity 21 is not co-eluting with any other compound.

Interactive Table 4: Summary of Forced Degradation Study for Specificity of Impurity 21 Assay

| Stress Condition | Observation | Resolution of Impurity 21 |

| Acid Hydrolysis (e.g., 0.1 N HCl) | Significant degradation of Fluticasone Propionate observed. | Impurity 21 peak is well-resolved from the API and major degradation peaks. |

| Base Hydrolysis (e.g., 0.1 N NaOH) | Extensive degradation of Fluticasone Propionate. | Impurity 21 peak is baseline separated from all other peaks. |

| Oxidative (e.g., 3% H₂O₂) | Moderate degradation of Fluticasone Propionate. | Impurity 21 peak shows no co-elution with oxidative degradants. |

| Thermal (e.g., 80 °C) | Minor degradation observed. | Impurity 21 peak is resolved from the API and thermal degradants. |

| Photolytic (e.g., UV/Vis light) | Slight degradation observed. | Impurity 21 peak purity is confirmed by PDA analysis. |

Linearity, Range, and Accuracy Determination

The validation of an analytical method for this compound necessitates a thorough evaluation of its linearity, range, and accuracy.

Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of Impurity 21, typically spanning from the Limit of Quantitation (LOQ) to 150% of the target concentration. The results are then analyzed by plotting the analytical response versus the concentration and performing a linear regression. A high correlation coefficient (r²) of ≥0.99 is generally required to demonstrate linearity.

Accuracy Accuracy reflects the closeness of the test results to the true value. It is assessed by spiking a placebo mixture with known amounts of Impurity 21 at different concentration levels (e.g., 50%, 100%, and 150% of the specification level). The percentage recovery for the impurity is then calculated at each level. Acceptance criteria for accuracy are typically within a range of 90% to 110% recovery.

Below is a representative table structure for presenting such data, which would be populated with experimental results during a formal validation study.

Table 1: Illustrative Linearity and Accuracy Data for Impurity 21

| Concentration Level | Theoretical Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Correlation Coefficient (r²) | Mean % Recovery |

|---|---|---|---|---|

| LOQ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 50% | Data Not Available | Data Not Available | Data Not Available | |

| 100% | Data Not Available | Data Not Available | Data Not Available | |

| 120% | Data Not Available | Data Not Available | Data Not Available | |

| 150% | Data Not Available | Data Not Available | Data Not Available |

Precision (Repeatability and Intermediate Precision) Assessment

Precision measures the degree of scatter among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision) This is assessed by analyzing a minimum of six independent preparations of a sample spiked with Impurity 21 at the target concentration on the same day, with the same analyst and equipment. The relative standard deviation (RSD) of the results is calculated, with a typical acceptance criterion of not more than 5%.

Intermediate Precision (Inter-assay Precision) This evaluates the effect of random events on the method's precision by having the analysis performed by a different analyst, on a different day, and often using a different instrument. The RSD across all measurements (from both repeatability and intermediate precision studies) is calculated.

Table 2: Illustrative Precision Data for Impurity 21

| Precision Type | Parameter | Acceptance Criteria | Result |

|---|---|---|---|

| Repeatability | Number of Preparations (n) | ≥ 6 | Data Not Available |

| % RSD | ≤ 5.0% | Data Not Available | |

| Intermediate Precision | Combined Preparations (n) | ≥ 12 | Data Not Available |

| Overall % RSD | ≤ 10.0% | Data Not Available |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity 21

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically requiring a ratio of 3:1.

Limit of Quantitation (LOQ) LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1 and is confirmed by demonstrating that the method exhibits acceptable precision and accuracy at this concentration.

Table 3: Illustrative LOD & LOQ Data for Impurity 21

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | Data Not Available |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | Data Not Available |

Robustness and System Suitability Evaluations

Robustness Robustness demonstrates the reliability of an analytical method with respect to deliberate, minor variations in its parameters. For an HPLC method, this would involve altering factors such as the mobile phase composition (e.g., ±2% organic content), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters must remain within acceptance criteria during these variations.

System Suitability System suitability tests are an integral part of the analytical method, ensuring the chromatographic system is adequate for the intended analysis. Key parameters for the Impurity 21 peak would include theoretical plates (to measure column efficiency), tailing factor (to assess peak symmetry), and the resolution between Impurity 21 and any adjacent peaks, including the main fluticasone propionate peak.

Table 4: Illustrative Robustness & System Suitability Data for Impurity 21

| Parameter | Acceptance Criterion | Result |

|---|---|---|

| Resolution | > 2.0 | Data Not Available |

| Tailing Factor | ≤ 2.0 | Data Not Available |

| Theoretical Plates | > 2000 | Data Not Available |

| Robustness (across all varied conditions) | System suitability criteria met | Data Not Available |

Impurity Profiling and Control Strategies for Fluticasone Propionate Impurity 21 in Pharmaceutical Products

Application of Quality by Design (QbD) Principles in Fluticasone (B1203827) Propionate (B1217596) Impurity 21 Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. The implementation of QbD principles is crucial for effectively managing and controlling impurities such as Fluticasone propionate Impurity 21. This approach moves beyond simply testing for quality in the final product to building quality into the manufacturing process by design. mt.com The core of the QbD framework involves defining a Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs), and subsequently determining the Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) that affect these CQAs. nih.govpqri.org For Fluticasone propionate, a key CQA is the level of any single impurity, including Impurity 21, which must be controlled within stringent pharmacopoeial limits. google.com

A thorough risk assessment is the foundation for controlling Impurity 21. This involves identifying potential sources of the impurity and evaluating their impact on the final drug product quality. This compound is identified as Pregna-1,4-diene-3,20-dione,6,9-difluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-,(6alpha,11beta,16alpha). Its structure suggests it could arise from several pathways during the synthesis of Fluticasone propionate, which often starts from raw materials like flumethasone (B526066). google.compatsnap.com

Potential formation pathways and associated risks include:

Incomplete Reaction: The synthesis of Fluticasone propionate involves complex multi-step reactions, including the introduction of a fluoromethylthio group at the C-17 position. americanpharmaceuticalreview.com Incomplete conversion of an intermediate, such as the dihydroxy precursor, could result in the carry-over of Impurity 21 into the final product.

Side Reactions: The reagents and conditions used in the synthesis, such as the use of sulfur reagents or acid-binding agents, could lead to unintended side reactions that form Impurity 21. google.com

Degradation: The active pharmaceutical ingredient (API) or key intermediates may degrade under certain process conditions (e.g., pH, temperature, oxidative stress), leading to the formation of degradation products, including Impurity 21. Fluticasone itself has been found to be sensitive to alkali conditions. researchgate.net

Raw Material Impurities: Impurities present in the starting materials or reagents could react to form Impurity 21 or act as catalysts for its formation.

A Failure Mode and Effects Analysis (FMEA) can be used to systematically evaluate and prioritize these risks.

Table 1: Simplified FMEA for this compound Formation

| Potential Failure Mode (Cause) | Potential Effect | Severity | Occurrence | Detection | Risk Priority Number (RPN) | Potential Mitigation Strategy |

|---|---|---|---|---|---|---|

| Impurity in starting material (Flumethasone) | Formation of Impurity 21 via side reaction | High | Medium | Medium | High | Stringent raw material specifications; Supplier qualification and auditing. |

| Incomplete conversion of a dihydroxy intermediate | High levels of Impurity 21 in the final API | High | Low | High | Medium | Optimize reaction time, temperature, and stoichiometry; Implement in-process monitoring (PAT). |

| Degradation due to pH excursion | Increased Impurity 21 levels | High | Low | Medium | Medium | Strict pH control; Use of appropriate buffer systems. |

| Oxidative side reactions | Formation of Impurity 21 and other related substances | Medium | Medium | Medium | Medium | Use of antioxidants or radical inhibitors; Control of atmospheric oxygen (e.g., nitrogen blanket). google.com |

Based on the risk assessment, CMAs and CPPs that are likely to influence the formation and purging of Impurity 21 must be identified. hamiltoncompany.comamplelogic.com A CMA is a property of an input material that must be controlled to ensure the desired quality of the final product, while a CPP is a process variable that impacts a CQA. pqri.orgd-nb.info

Critical Material Attributes (CMAs):

Purity and Impurity Profile of Starting Materials: The purity of key starting materials, such as flumethasone, is paramount. The presence of specific impurities in the raw material could directly lead to the formation of Impurity 21.

Quality of Reagents and Solvents: The identity, purity, and moisture content of reagents (e.g., sulfur reagents, acylation agents) and solvents (e.g., acetone, N,N-dimethylformamide) can significantly affect reaction kinetics and side-product formation. google.com

Physical Properties of Raw Materials: Attributes like particle size distribution can impact dissolution rates and reaction kinetics, potentially leading to incomplete reactions. d-nb.inforesearchgate.net

Critical Process Parameters (CPPs):

Reaction Temperature: Temperature control is crucial as it affects the rate of both the desired reaction and potential side reactions or degradation. pharmtech.com

Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time may promote the formation of degradation products.

pH/Acidity: Maintaining the pH within a specific range is often critical to prevent acid- or base-catalyzed degradation.

Reagent Stoichiometry and Addition Rate: The molar ratio of reactants and the rate at which they are added can influence reaction selectivity and minimize the formation of impurities. pharmtech.com

Mixing Speed/Agitation: Proper mixing ensures homogeneity and consistent reaction conditions, preventing localized "hot spots" of high concentration that could lead to side reactions.

Crystallization and Purification Parameters: Parameters during crystallization steps (e.g., solvent system, cooling rate, temperature) are critical for purging Impurity 21 from the desired intermediate or final API. google.com

Table 2: Potential CMAs and CPPs for Control of Impurity 21

| Category | Attribute/Parameter | Justification for Criticality |

|---|---|---|

| CMA | Purity of Flumethasone | Precursors or related substances in the starting material can directly convert to Impurity 21. |

| CMA | Water content in solvents | Excess water can lead to hydrolysis side reactions, potentially forming dihydroxy impurities. |

| CPP | Reaction Temperature | Affects reaction kinetics and selectivity; higher temperatures may promote degradation. |

| CPP | pH Control | Prevents acid/base-catalyzed degradation of intermediates or the final product. researchgate.net |

| CPP | Crystallization Solvent Ratio | Affects the solubility of both the API and Impurity 21, determining the efficiency of impurity purging. google.com |

A design space is the multidimensional combination and interaction of input variables (e.g., CMAs) and process parameters (e.g., CPPs) that has been demonstrated to provide assurance of quality. nih.gov Manufacturing within the established design space is not considered a change and allows for operational flexibility. To establish a design space for controlling Impurity 21, Design of Experiments (DoE) is employed to model the relationships between the identified CPPs/CMAs and the level of the impurity. nih.gov For example, a Box-Behnken design could be used to study the effects of variables like temperature, reaction time, and reagent concentration on the final concentration of Impurity 21. nih.gov The resulting data is used to create response surface models that define the operating ranges for each parameter that consistently result in Impurity 21 levels below the required threshold.

In-Process Control and Real-time Monitoring of this compound using Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. globalresearchonline.net It is a key enabler of QbD, allowing for real-time process monitoring and control. sigmaaldrich.com By monitoring CPPs and their effect on impurity formation in real-time, adjustments can be made during the process to prevent deviations and ensure the final product meets specifications. mt.com

Several PAT tools can be implemented for monitoring Impurity 21:

Spectroscopic Techniques: In-line or on-line Near-Infrared (NIR) or Raman spectroscopy probes can be used to monitor the concentration of reactants, intermediates, and the formation of Impurity 21 without the need for sample removal. These techniques are rapid and non-destructive. globalresearchonline.net

Chromatographic Techniques: Automated or on-line High-Performance Liquid Chromatography (HPLC) systems can periodically sample the reaction mixture, providing detailed quantitative analysis of the API and all related impurities, including Impurity 21. mt.com This allows for precise tracking of the impurity profile throughout the batch.

Table 3: Application of PAT for Impurity 21 Monitoring

| PAT Tool | Mode of Implementation | Parameter Monitored | Benefit for Impurity 21 Control |

|---|---|---|---|

| Raman/NIR Spectroscopy | In-line (probe in reactor) | Disappearance of starting material; Formation of product/impurity functional groups. | Real-time reaction endpoint determination; Early detection of deviation from normal process trajectory. |

| On-line HPLC | On-line (automated sampling) | Quantitative concentration of Fluticasone propionate and Impurity 21. | Precise tracking of impurity levels to ensure they remain within control limits; Provides data for real-time release decisions. |

| In-situ Particle Size Analysis | In-line (probe in crystallizer) | Crystal size and distribution. | Optimizes crystallization process to ensure efficient purging of impurities trapped in the crystal lattice. |

Strategies for Mitigating and Controlling this compound in Pharmaceutical Manufacturing

A comprehensive control strategy, derived from the QbD approach, combines procedural controls with process design to ensure consistent management of Impurity 21. This strategy begins with the initial sourcing of materials and extends through the entire manufacturing process.

The quality of the final drug substance is intrinsically linked to the quality of the materials used in its synthesis. Therefore, a robust program for raw material control and supplier qualification is the first and most critical step in mitigating the risk of impurities like Impurity 21. flarer.ch This process ensures that all external suppliers of APIs, excipients, and other raw materials meet predefined quality and regulatory standards. pharmuni.comsimplerqms.com

The key elements of an effective supplier qualification program include:

Initial Screening and Risk Assessment: Suppliers are categorized based on the criticality of the material they provide. pharmuni.com For a critical starting material like flumethasone, the risk is high, necessitating a thorough evaluation. This initial screening confirms the supplier can meet specifications and holds the proper licenses. propharmagroup.com

Audits and Documentation Review: On-site audits are conducted to evaluate the supplier's Quality Management System (QMS), manufacturing processes, and compliance with Good Manufacturing Practices (GMP), such as those outlined in ICH Q7. pharmuni.comsimplerqms.com This includes a review of their impurity control strategies, change control systems, and regulatory history. propharmagroup.com

Quality Agreements: A formal quality agreement is established, clearly defining the quality specifications for the raw material, including strict limits on known and potential impurities. It also outlines responsibilities regarding testing, change notification, and deviation management. simplerqms.com

Material Testing and Verification: Incoming raw materials from an approved supplier are still subject to identity testing and analysis of their certificate of analysis (CoA). Periodic full testing is performed to verify the supplier's results and ensure consistent quality.

Ongoing Performance Monitoring: Supplier performance is continuously monitored based on the quality of materials received, on-time delivery, and responsiveness to any issues. propharmagroup.comusp.org Regular requalification or for-cause audits are conducted to ensure standards are maintained.

By implementing a rigorous supplier qualification program, a manufacturer can significantly reduce the risk of introducing impurities or variability from raw materials, thereby preventing the formation of this compound from the very start of the manufacturing process. flarer.ch

Table 4: Key Elements of a Supplier Qualification Program

| Element | Description | Impact on Impurity 21 Control |

|---|---|---|

| Risk-Based Assessment | Classifying suppliers based on the criticality of the supplied material (e.g., starting material vs. solvent). usp.org | Focuses resources on suppliers of materials that have the highest potential impact on Impurity 21 formation. |

| On-Site Audits | Physical inspection of the supplier's manufacturing facility and quality systems. pharmuni.com | Verifies that the supplier has adequate controls in place to prevent cross-contamination and control their own process impurities. |

| Quality Agreements | A legally binding document detailing quality specifications and responsibilities. simplerqms.com | Ensures a shared understanding of the required purity for raw materials and establishes a procedure for handling out-of-spec materials. |

| Performance Monitoring | Ongoing evaluation of supplier's quality, delivery, and compliance metrics. pharmuni.com | Identifies trends or shifts in raw material quality that could lead to an increase in Impurity 21 levels over time. |

Information regarding "this compound" is not publicly available.